UNII-Y4O6325SYW

Catalog No.
S1499316
CAS No.
179024-48-7
M.F
C24H20N4O2
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNII-Y4O6325SYW

CAS Number

179024-48-7

Product Name

UNII-Y4O6325SYW

IUPAC Name

N-[(11R)-6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-4-carboxamide

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29)/t22-/m0/s1

InChI Key

KYFWUBJMTHVBIF-QFIPXVFZSA-N

SMILES

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

Synonyms

N-[(R)-9-METHYL-4-OXO-1-PHENYL-3,4,6,7-TETRAHYDRO[1,4]DIAZEPINO[6,7,1-HI]INDOL-3-YL]ISONICOTINAMIDE

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=CC2=C3C(=C1)C(=N[C@H](C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

The compound identified as UNII-Y4O6325SYW is scientifically known as 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-. This complex organic molecule features a pyridine ring and a benzodiazepine structure, which are significant in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is C20H22N4O2, and it is characterized by its unique structural features that contribute to its potential pharmacological properties.

The chemical reactivity of UNII-Y4O6325SYW involves several types of reactions typical for compounds with amide and heterocyclic structures. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl groups present in the structure may be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: The nitrogen atoms in the pyridine and benzodiazepine rings can participate in electrophilic substitution reactions.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research indicates that UNII-Y4O6325SYW exhibits potential biological activities. It has been studied for its effects on various biological pathways, particularly in relation to:

  • Antitumor Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neurological Effects: Due to its benzodiazepine component, it may also interact with neurotransmitter systems, suggesting possible anxiolytic or sedative effects.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of UNII-Y4O6325SYW can be achieved through several methods:

  • Multi-step Synthesis: This typically involves the formation of the pyridine ring followed by the construction of the benzodiazepine moiety. Key steps may include:
    • Formation of the pyridinecarboxamide via condensation reactions.
    • Cyclization to form the benzodiazepine structure.
  • One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot synthesis where multiple steps are combined to enhance efficiency and yield.
  • Use of Catalysts: Catalysts such as palladium or nickel complexes may facilitate certain transformations during synthesis, improving reaction rates and selectivity.

UNII-Y4O6325SYW has several potential applications across various fields:

  • Pharmaceutical Development: Given its biological activity, it is being explored as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Research: Its unique structure makes it a valuable compound for studying chemical reactivity and interactions in organic synthesis.
  • Material Science: The compound could be investigated for use in developing new materials or coatings due to its unique chemical properties.

Several compounds share structural or functional similarities with UNII-Y4O6325SYW. These include:

Compound NameStructure TypeNotable Activities
1. 5-Methyl-2-(2-pyridyl)-1H-imidazoleImidazole derivativeAntimicrobial
2. 2-(4-Methylphenyl)-1H-pyrrolePyrrole derivativeAntitumor
3. 7-Amino-1-methyl-2-(phenyl)benzimidazoleBenzimidazole derivativeAntiviral

Uniqueness

UNII-Y4O6325SYW is unique due to its combination of a pyridine ring fused with a complex benzodiazepine structure. This distinct configuration not only influences its chemical reactivity but also enhances its potential biological activities compared to simpler analogs. The presence of multiple functional groups provides avenues for diverse interactions within biological systems, making it a promising candidate for further research in drug development.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

396.15862589 g/mol

Monoisotopic Mass

396.15862589 g/mol

Heavy Atom Count

30

UNII

Y4O6325SYW

Wikipedia

Ci-1018
Pd-168787

Dates

Modify: 2023-07-17

Explore Compound Types